AOR Enzyme Kinetics: 420-Fold Slower Metabolism Rate vs. Illudin S Enables Reduced Systemic Toxicity
(-)-Irofulven is metabolized by NADPH-dependent alkenal/one oxidoreductase (AOR) at a markedly slower rate than illudin S, directly supporting its improved therapeutic index. Specifically, illudin S exhibits a Vmax of 115.9 μmol min⁻¹ mg⁻¹, whereas (-)-Irofulven is reduced at a Vmax of only 275 nmol min⁻¹ mg⁻¹—a difference of approximately 421-fold. [1] This slower metabolic activation reduces the rapid generation of toxic electrophiles, contributing to lower systemic toxicity while retaining antitumor activity in cells with elevated AOR expression. [2]
| Evidence Dimension | AOR enzyme metabolic rate (Vmax) |
|---|---|
| Target Compound Data | Vmax = 275 nmol min⁻¹ mg⁻¹; Km = 145 μM |
| Comparator Or Baseline | Illudin S: Vmax = 115.9 μmol min⁻¹ mg⁻¹; Km = 308 μM. Illudin M: Vmax = 44.1 μmol min⁻¹ mg⁻¹; Km = 109 μM |
| Quantified Difference | Illudin S metabolized ~421× faster than (-)-Irofulven (115.9 μmol vs. 0.275 μmol min⁻¹ mg⁻¹) |
| Conditions | NADPH-dependent alkenal/one oxidoreductase (AOR) enzyme assay with purified enzyme; HPLC quantification of metabolite formation |
Why This Matters
This kinetic differentiation provides a biochemical basis for (-)-Irofulven's reduced toxicity relative to illudin S, a critical factor in its selection for preclinical and clinical oncology research programs requiring a safer illudin-derived scaffold.
- [1] Dick RA, Yu X, Kensler TW. NADPH alkenal/one oxidoreductase activity determines sensitivity of cancer cells to the chemotherapeutic alkylating agent irofulven. Clin Cancer Res. 2004;10(4):1492-1499. View Source
- [2] Dick RA, Yu X, Kensler TW. NADPH alkenal/one oxidoreductase activity determines sensitivity of cancer cells to the chemotherapeutic alkylating agent irofulven. Clin Cancer Res. 2004;10(4):1492-1499. PMID: 14977853. View Source
